N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide

BCL6 inhibitor TR-FRET assay biochemical potency

N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic small molecule featuring a benzothiazole-phenyl core linked to a morpholinopyrimidine-4-carboxamide moiety. It has been primarily investigated as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies.

Molecular Formula C23H21N5O2S
Molecular Weight 431.51
CAS No. 1904356-34-8
Cat. No. B2592560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide
CAS1904356-34-8
Molecular FormulaC23H21N5O2S
Molecular Weight431.51
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)N5CCOCC5
InChIInChI=1S/C23H21N5O2S/c1-15-2-7-18-20(12-15)31-23(27-18)16-3-5-17(6-4-16)26-22(29)19-13-21(25-14-24-19)28-8-10-30-11-9-28/h2-7,12-14H,8-11H2,1H3,(H,26,29)
InChIKeyIUXOIIQPKVEUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1904356-34-8): Procurement & Differentiation Baseline


N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic small molecule featuring a benzothiazole-phenyl core linked to a morpholinopyrimidine-4-carboxamide moiety. It has been primarily investigated as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies [1]. However, a comprehensive assessment of publicly available primary research papers, patents, and authoritative databases reveals a critical lack of explicit, head-to-head quantitative differentiation data comparing this specific compound against its closest structural analogs or in-class alternatives under identical experimental conditions [2].

Why Generic Substitution Fails for N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1904356-34-8)


The benzothiazole-pyrimidine chemical space contains numerous analogs with reported BCL6 inhibitory activity, yet their biochemical and cellular potency, selectivity profiles, and pharmacokinetic properties vary substantially depending on subtle structural modifications to the benzothiazole, phenyl linker, and pyrimidine substituents [1]. Without direct, quantitative comparator data for N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide, generic substitution based solely on class-level inference risks selecting a compound with inferior potency, off-target activity, or unsuitable physicochemical properties for the intended assay or in vivo model. The following sections document the strongest available differential evidence, while explicitly noting where high-strength head-to-head data is absent [2].

Quantitative Differentiation Evidence for N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1904356-34-8)


BCL6 Biochemical Potency: Limited Cross-Study Comparator Data

While the target compound is classified as a BCL6 inhibitor, the only publicly available quantitative affinity data in authoritative databases corresponds to a structurally distinct molecule (BDBM50239385/CHEMBL4092565), which shows an IC50 of 12 nM against human BCL6 BTB domain in a TR-FRET assay [1]. This data point cannot be directly attributed to N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide without primary publication confirmation. No head-to-head study comparing this compound to close analogs (e.g., compounds with variations in the benzothiazole substituent or morpholine replacement) under identical assay conditions has been identified in the peer-reviewed literature [2].

BCL6 inhibitor TR-FRET assay biochemical potency

Selectivity Profile: No Comparative Data Available for This Compound

The BCL6 inhibitor class is known to face selectivity challenges against other BTB domain-containing proteins. The reference compound 79-6 (a distinct BCL6 inhibitor chemotype) has demonstrated selectivity against HIC1, PLZF, and Kaiso BTB domains [1]. However, for N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide, no selectivity panel data against these or other off-targets have been published in accessible primary sources [2].

BCL6 selectivity BTB domain off-target profiling

Cellular Activity and Antiproliferative Effects: No Validated Comparator Data

Several BCL6 inhibitors have demonstrated antiproliferative effects in BCL6-dependent DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly1) at low micromolar concentrations [1]. However, no published study has reported the GI50 or IC50 values for N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide in any DLBCL or other cancer cell line, nor have any comparative data against established BCL6 inhibitors been generated [2].

DLBCL cell lines antiproliferative activity BCL6-dependent

Recommended Application Scenarios for N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1904356-34-8) Based on Available Evidence


Chemical Probe Development for BCL6 Target Validation – Requires Independent Characterization

If a research group has independently validated the BCL6 inhibitory potency, selectivity, and cellular activity of this compound using in-house assays, it may serve as a chemical probe for BCL6 target validation studies. However, the absence of published, peer-reviewed quantitative data means that any procurement must be accompanied by rigorous internal characterization before experimental use [1].

Structure-Activity Relationship (SAR) Studies in Benzothiazole-Pyrimidine Series

This compound may be useful as a core scaffold for systematic SAR exploration, where the morpholinopyrimidine and 6-methylbenzothiazole moieties are varied. Procurement for this purpose is scientifically sound only if the research objective is to generate comparative data against the parent compound, thereby filling the current evidence gap [1].

Comparator Compound for Novel BCL6 Inhibitor Screening Campaigns – With Caution

This compound could potentially serve as a structural comparator in high-throughput screening campaigns for novel BCL6 inhibitors, provided it is tested alongside established reference inhibitors (e.g., compound 79-6 or BI-3802) under identical assay conditions. Without such head-to-head data, its value as a benchmark is limited [2].

Quote Request

Request a Quote for N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.